N'-(4-methylphenyl)-N-[(thiophen-3-yl)methyl]ethanediamide
Description
N'-(4-methylphenyl)-N-[(thiophen-3-yl)methyl]ethanediamide is a diamide derivative featuring a central ethanediamide (oxamide) backbone substituted with a 4-methylphenyl group at one terminal nitrogen and a thiophen-3-ylmethyl group at the other.
Properties
IUPAC Name |
N'-(4-methylphenyl)-N-(thiophen-3-ylmethyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-10-2-4-12(5-3-10)16-14(18)13(17)15-8-11-6-7-19-9-11/h2-7,9H,8H2,1H3,(H,15,17)(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOAZTJMMMYURS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C(=O)NCC2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-methylphenyl)-N-[(thiophen-3-yl)methyl]ethanediamide typically involves the reaction of 4-methylphenylamine with thiophen-3-ylmethyl chloride in the presence of a base, followed by the addition of ethanediamide. The reaction conditions may include:
- Solvent: Common solvents such as dichloromethane or ethanol.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Catalysts like triethylamine or pyridine may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(4-methylphenyl)-N-[(thiophen-3-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(4-methylphenyl)-N-[(thiophen-3-yl)methyl]ethanediamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
This could improve binding affinity in biological targets but may reduce solubility relative to simpler amides.
Substituent Effects :
- The 4-methylphenyl group is shared with daimuron, a herbicide. Methyl groups typically enhance lipophilicity, favoring membrane permeability in agrochemicals .
- Chlorine in 3-chloro-N-phenyl-phthalimide increases electrophilicity, making it reactive in polymerization reactions, whereas the thiophene in the target compound may prioritize electronic delocalization for charge transport or receptor interaction .
Thermal and Chemical Stability :
- Phthalimide derivatives (e.g., 3-chloro-N-phenyl-phthalimide) exhibit high thermal stability due to their rigid aromatic structure, which is critical for polymer applications. In contrast, the ethanediamide backbone of the target compound may offer conformational flexibility but lower thermal resistance .
Table 2: Hypothetical Physicochemical Properties*
*Predicted values based on structural analogs and computational tools; experimental data unavailable in provided evidence.
Research Findings and Implications
- Agrochemical Potential: Urea derivatives like daimuron and acetamide-based pesticides (e.g., FOE 5043) highlight the role of aryl and heteroaryl groups in herbicidal activity. The target compound’s thiophene moiety may offer unique interactions with plant enzymes or receptors, warranting further bioassays .
- Synthetic Challenges : Unlike phthalimides, which are synthesized via cyclization reactions, ethanediamides require sequential amidation steps. The steric hindrance from the 4-methylphenyl and thiophen-3-ylmethyl groups could complicate synthesis, necessitating optimized coupling reagents or catalysts.
- Future studies could employ these tools to resolve its conformation and packing behavior.
Biological Activity
N'-(4-methylphenyl)-N-[(thiophen-3-yl)methyl]ethanediamide is an organic compound belonging to the class of ethanediamides. Its unique structure, featuring a 4-methylphenyl group and a thiophen-3-ylmethyl group, suggests potential biological activities that warrant investigation. This article delves into the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C13H16N2S |
| Molecular Weight | 232.35 g/mol |
| CAS Number | 1060348-88-0 |
Synthesis
The synthesis of this compound typically involves the reaction of 4-methylphenylamine with thiophen-3-ylmethyl chloride in the presence of a base, followed by the addition of ethanediamide. Common solvents include dichloromethane or ethanol, and reactions are often conducted at room temperature or slightly elevated temperatures.
Antimicrobial Properties
Preliminary studies indicate that this compound exhibits significant antimicrobial activity. In vitro assays have demonstrated effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of metabolic pathways.
Anti-inflammatory Effects
Research has also suggested potential anti-inflammatory properties. The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity positions it as a candidate for treating inflammatory diseases.
Anticancer Activity
In addition to antimicrobial and anti-inflammatory effects, this compound has been evaluated for anticancer potential. Studies have indicated that it can induce apoptosis in cancer cell lines through the activation of caspase pathways and inhibition of cell proliferation.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and inflammatory responses.
- Receptor Modulation : It can modulate receptor activity related to pain and inflammation.
- Cell Signaling Pathways : The compound may interfere with cell signaling pathways that regulate apoptosis in cancer cells.
Case Studies
- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy demonstrated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus at concentrations as low as 32 µg/mL.
- Anti-inflammatory Research : In a model of acute inflammation, this compound reduced edema significantly compared to control groups, suggesting its potential for therapeutic use in inflammatory conditions.
- Cancer Cell Line Evaluation : Research conducted on human breast cancer cell lines showed that treatment with this compound resulted in a 50% reduction in cell viability at concentrations around 25 µM.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
